molecular formula C17H15N3O3S2 B2998171 (Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 443329-41-7

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2998171
CAS RN: 443329-41-7
M. Wt: 373.45
InChI Key: OGCHFOJLZQFBQU-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide, also known as MNBTPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Thiazolides as Antiviral Agents

Thiazolides, including derivatives of the mentioned compound, have been studied for their inhibition of hepatitis B virus replication. A range of thiazolides have shown good activity against HBV, indicating their potential as novel antiviral agents. The study discusses the synthesis, activity, and QSAR analysis of thiazolides against HBV, providing insights into their mechanism of action and ADME properties (Stachulski et al., 2011).

Efficacy Against Giardia lamblia

Thiazolides have also demonstrated significant effects on Giardia lamblia trophozoites, with certain modifications showing moderate inhibition of Giardia proliferation. This highlights their broad spectrum of activities against various parasites and their potential for treating infections (Müller et al., 2006).

Anticancer Research

Synthesis and Antitumor Evaluation

Research has explored the synthesis of derivatives of 6-amino-2-phenylbenzothiazoles, showing cytostatic activities against various human cancer cell lines, including cervical, breast, and colon carcinoma cells. This suggests the potential antitumor properties of these compounds (Racané et al., 2006).

Apoptosis Induction in Tumor Cells

Thiazolides, including RM4819, have been identified to induce apoptosis in colon carcinoma cell lines. This activity is linked to their interaction with GSTP1, a detoxification enzyme frequently overexpressed in tumors. The study indicates that the molecular structures of thiazolides are crucial for their interaction with GSTP1 and the induction of cell death, highlighting a novel approach to targeting cancer cells (Brockmann et al., 2014).

properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-19-14-8-7-12(20(22)23)11-15(14)25-17(19)18-16(21)9-10-24-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCHFOJLZQFBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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